5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC20201872
Molecular Formula: C19H15Cl2N3OS
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2N3OS |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 5-chloro-N-(3-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H15Cl2N3OS/c1-12-5-2-3-6-13(12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-4-7-14(20)9-15/h2-10H,11H2,1H3,(H,23,25) |
| Standard InChI Key | JMIKWTDVUJKVOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Introduction
5-Chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. Its molecular formula is C16H15Cl2N3OS, indicating a complex structure that includes a pyrimidine ring substituted with a carboxamide group and a sulfanyl group. The presence of chlorophenyl and methylbenzyl moieties contributes to its lipophilicity and potential biological activity.
Synthesis Methods
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. These may include the formation of the pyrimidine ring, introduction of the chlorophenyl group, and attachment of the sulfanyl moiety. Specific conditions such as catalysts, solvents, and controlled temperatures are crucial for achieving high yields and purity.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds within the pyrimidine class exhibit various biological activities, including antimicrobial, anticancer, and antiviral effects. Although specific biological data for 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is limited, its structural features indicate potential for diverse pharmacological effects.
| Compound | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-Chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | Pyrimidine ring with chlorophenyl and methylbenzylsulfanyl | Potential pharmacological effects | Unique combination of substituents |
| 5-(3-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine | Pyrimidine ring with propynylsulfanyl | Antimicrobial | Different sulfanyl substituent |
| 5-Chloro-N-(4-methoxyphenyl)-2-thiazolamine | Thiazole instead of pyrimidine | Anticancer | Contains methoxy group |
Chemical Reactions and Transformations
5-Chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions typical for pyrimidine derivatives. These include:
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Oxidation: Introduces oxygen-containing functional groups.
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Reduction: Removes oxygen or adds hydrogen atoms.
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Substitution: Replaces one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Research and Development
Interaction studies involving 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide are crucial for understanding its mechanism of action and therapeutic potential. These studies focus on its interaction with molecular targets such as enzymes or receptors, which may modulate their activity and trigger specific biochemical pathways.
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